molecular formula C21H22N4O2 B10998633 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide

Cat. No.: B10998633
M. Wt: 362.4 g/mol
InChI Key: JMQANFKLPUTGIU-UHFFFAOYSA-N
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Description

Compound X , is a complex organic molecule with a fascinating structure. Let’s break it down:

    N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]: This part contains a benzimidazole ring fused to an ethyl group.

    1-(2-methoxyethyl): Here, we have an indole ring connected to a methoxyethyl group.

    1H-indole-4-carboxamide: The indole ring is further modified with a carboxamide group.

Preparation Methods

Synthetic Routes::

    Step 1: Start with .

    Step 2: Treat the obtained aldehyde with in at reflux temperature to yield .

Industrial Production:: The industrial-scale synthesis of Compound X involves optimization of these steps for efficiency and scalability.

Chemical Reactions Analysis

Compound X can undergo various reactions:

    Nucleophilic Aromatic Substitution (SNAr): The benzimidazole ring is susceptible to nucleophilic attack, leading to substitution reactions.

    Reduction: Reduction of the carbonyl group in the carboxamide can occur.

    Other Transformations: Depending on reaction conditions, it may participate in other reactions.

Common reagents include thionyl chloride, hydrazine, and various metal catalysts. Major products include derivatives of Compound X with altered functional groups.

Scientific Research Applications

Compound X finds applications in:

    Medicine: Potential as an anticancer, antiviral, or anti-inflammatory agent.

    Chemistry: As a building block for more complex molecules.

    Industry: In the synthesis of novel materials.

Mechanism of Action

The precise mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)indole-4-carboxamide

InChI

InChI=1S/C21H22N4O2/c1-27-14-13-25-12-10-15-16(5-4-8-19(15)25)21(26)22-11-9-20-23-17-6-2-3-7-18(17)24-20/h2-8,10,12H,9,11,13-14H2,1H3,(H,22,26)(H,23,24)

InChI Key

JMQANFKLPUTGIU-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)C(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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